

Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine in Targeted Protein Degradation

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Compound of Interest

Compound Name: *N2,N2-Dimethylpyridine-2,5-diamine*

Cat. No.: *B1293963*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **N2,N2-Dimethylpyridine-2,5-diamine**, focusing on its molecular characteristics and its application as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Molecular Data

N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative with key properties summarized in the table below. Its structure, featuring both a dimethylamino group and a primary amine on the pyridine ring, makes it a versatile scaffold in medicinal chemistry.

Property	Value	Reference
Molecular Weight	137.18 g/mol	[1][2]
Molecular Formula	C ₇ H ₁₁ N ₃	[1][2]
CAS Number	4928-43-2	[1][2]
IUPAC Name	N2,N2-dimethylpyridine-2,5-diamine	[2]
Canonical SMILES	<chem>CN(C)C1=NC=C(C=C1)N</chem>	[2]
InChI Key	OBOSXEWFRRARQPU-UHFFFAOYSA-N	[1][2]
Monoisotopic Mass	137.09530 g/mol	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	
Topological Polar Surface Area	42.2 Å ²	[2]
XLogP3-AA	0.6	[2]

Application in Targeted Protein Degradation: PROTACs

N2,N2-Dimethylpyridine-2,5-diamine serves as a valuable starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The diamine functionality of **N2,N2-Dimethylpyridine-2,5-diamine** allows for its derivatization to create ligands for various POIs. The primary amine at the 5-position can be readily modified to attach a linker, which is then connected to an E3 ligase ligand.

Experimental Protocols

Hypothetical Synthesis of a PROTAC using N2,N2-Dimethylpyridine-2,5-diamine

This section outlines a plausible, multi-step synthesis of a hypothetical PROTAC targeting a kinase of interest. This protocol is based on established principles of organic synthesis and PROTAC chemistry.

Step 1: Synthesis of the Warhead Ligand from N2,N2-Dimethylpyridine-2,5-diamine

- Reaction: Acylation of the primary amine of **N2,N2-Dimethylpyridine-2,5-diamine** with a suitable acyl chloride to introduce a functional group for linking.
- Reagents:
 - **N2,N2-Dimethylpyridine-2,5-diamine**
 - 4-(chloromethyl)benzoyl chloride
 - Triethylamine (as a base)
 - Dichloromethane (as a solvent)
- Procedure:
 1. Dissolve **N2,N2-Dimethylpyridine-2,5-diamine** and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 2. Cool the solution to 0 °C in an ice bath.
 3. Slowly add a solution of 4-(chloromethyl)benzoyl chloride in dichloromethane to the reaction mixture.
 4. Allow the reaction to warm to room temperature and stir for 12-18 hours.
 5. Monitor the reaction progress by thin-layer chromatography (TLC).

6. Upon completion, quench the reaction with water and extract the organic layer.
7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8. Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Linker Attachment

- Reaction: Nucleophilic substitution of the chloro group on the acylated intermediate with a bifunctional linker containing a terminal alkyne.
- Reagents:
 - Acylated intermediate from Step 1
 - Propargylamine
 - Potassium carbonate (as a base)
 - Acetonitrile (as a solvent)
- Procedure:
 1. Combine the acylated intermediate, propargylamine, and potassium carbonate in acetonitrile.
 2. Heat the mixture to reflux and stir for 24 hours.
 3. Monitor the reaction by TLC.
 4. After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
 5. Concentrate the filtrate under reduced pressure.

6. Purify the resulting product by column chromatography to obtain the warhead-linker conjugate.

Step 3: "Click" Chemistry to Attach the E3 Ligase Ligand

- Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead-linker conjugate to an E3 ligase ligand functionalized with an azide group (e.g., a derivative of pomalidomide).
- Reagents:
 - Warhead-linker conjugate from Step 2
 - Azide-functionalized E3 ligase ligand
 - Copper(II) sulfate pentahydrate
 - Sodium ascorbate
 - A 1:1 mixture of tert-butanol and water (as a solvent)
- Procedure:
 1. Dissolve the warhead-linker conjugate and the azide-functionalized E3 ligase ligand in the tert-butanol/water mixture.
 2. Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.
 3. Stir the reaction mixture vigorously at room temperature for 12-24 hours.
 4. Monitor the reaction by LC-MS.
 5. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

7. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
8. Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

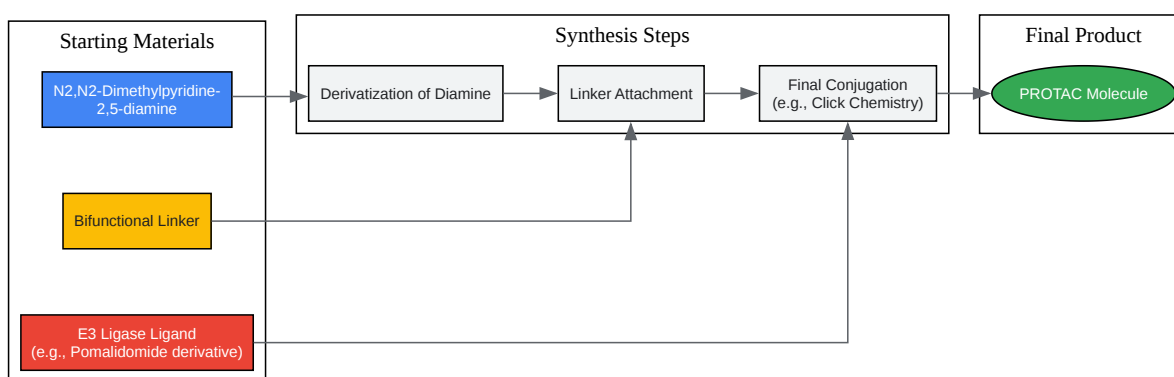
Biological Evaluation: Western Blot for Protein Degradation

- Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a relevant cancer cell line.
- Procedure:
 1. Culture the cancer cells to approximately 80% confluency.
 2. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
 3. Lyse the cells and quantify the total protein concentration using a BCA assay.
 4. Separate equal amounts of protein from each sample by SDS-PAGE.
 5. Transfer the separated proteins to a PVDF membrane.
 6. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 7. Incubate the membrane with a primary antibody specific for the target kinase.
 8. Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
 10. Use a loading control (e.g., β -actin or GAPDH) to normalize the protein levels.

11. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

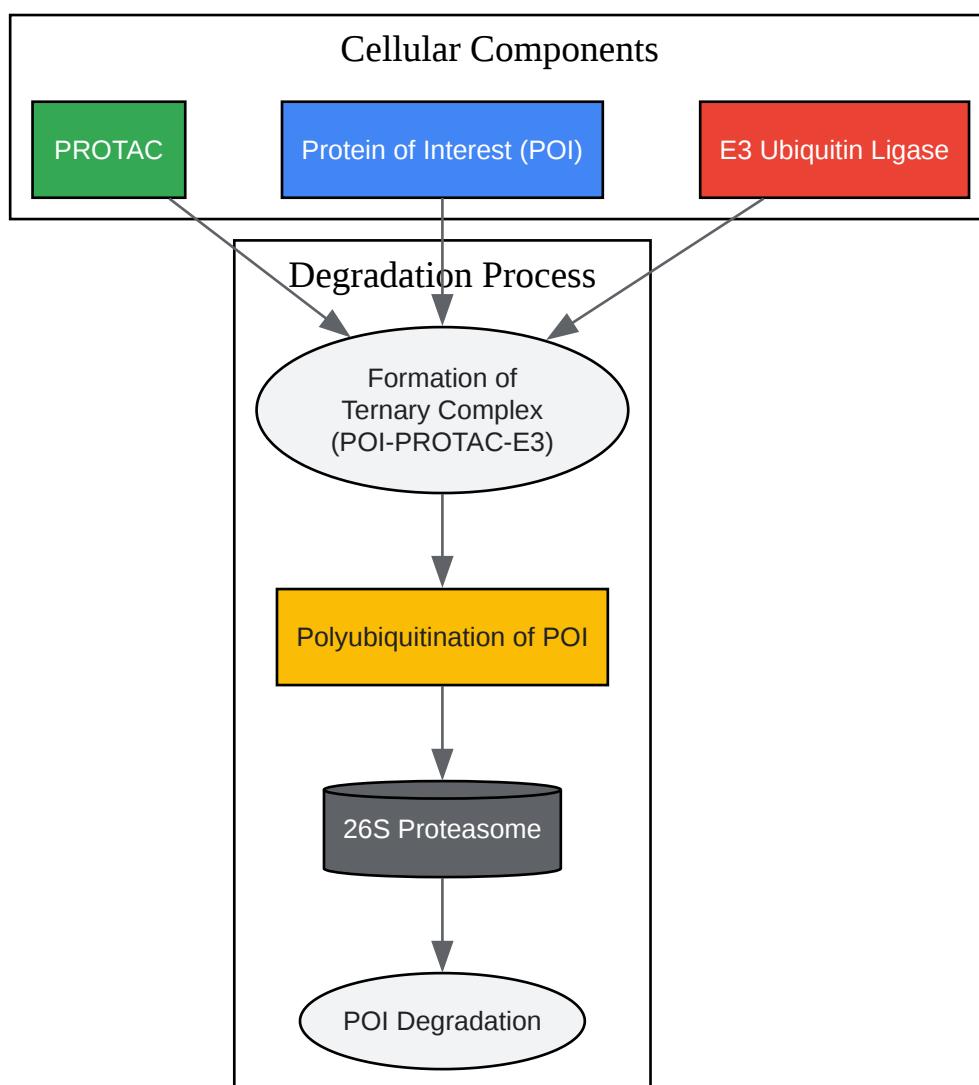
Visualization of the PROTAC Mechanism of Action

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of targeted protein degradation.



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Caption: General workflow for the synthesis of a PROTAC molecule.



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Caption: Mechanism of PROTAC-mediated targeted protein degradation.

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